molecular formula C18H20N2O B12800161 2-Phenyl-2-piperazinylacetophenone CAS No. 94067-15-9

2-Phenyl-2-piperazinylacetophenone

Cat. No.: B12800161
CAS No.: 94067-15-9
M. Wt: 280.4 g/mol
InChI Key: ISKVFZUTKPFBKI-UHFFFAOYSA-N
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Description

2-Phenyl-2-piperazinylacetophenone is an organic compound with the molecular formula C18H20N2O It is characterized by the presence of a phenyl group, a piperazine ring, and an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-piperazinylacetophenone typically involves the reaction of acetophenone with phenyl hydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then undergoes cyclization to form the desired product. Commonly used acids for this reaction include glacial acetic acid and polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-piperazinylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phenyl-2-piperazinylacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenyl-2-piperazinylacetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group and acetone moiety.

    2-Phenylindole: Contains a phenyl group and an indole ring, used in pharmaceutical research.

Uniqueness

2-Phenyl-2-piperazinylacetophenone is unique due to its combination of a phenyl group, piperazine ring, and acetophenone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

94067-15-9

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1,2-diphenyl-2-piperazin-1-ylethanone

InChI

InChI=1S/C18H20N2O/c21-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)20-13-11-19-12-14-20/h1-10,17,19H,11-14H2

InChI Key

ISKVFZUTKPFBKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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